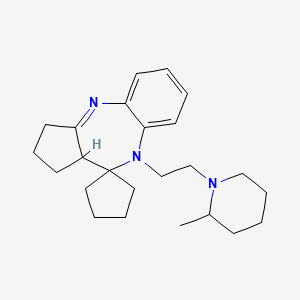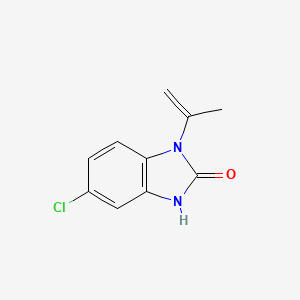
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate involves multiple steps:
Formation of 4,6-dichloro-1,3,5-triazine: This is achieved by halogenation of 1,3,5-triazine with chlorine.
Azo Coupling Reaction: The 4,6-dichloro-1,3,5-triazine is then reacted with 2,5-dimethylaniline to form an intermediate compound.
Sulphonation: The intermediate is further sulphonated to introduce sulphonate groups, enhancing its solubility in water.
Final Coupling: The sulphonated intermediate undergoes another azo coupling reaction with naphthalene derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can break the compound into smaller aromatic amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace chlorine atoms in the triazine ring.
Major Products
Oxidation: Various quinone derivatives.
Reduction: Aromatic amines such as 2,5-dimethylaniline.
Substitution: Substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes due to its stability and vibrant color.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in analytical and biological applications, where it binds to specific sites, allowing for visualization or detection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulphonato-4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenylazo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis(2-sulphonato-4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenylazo)stilbene-2,2’-disulphonate
Uniqueness
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability, making it highly suitable for various industrial and research applications.
Eigenschaften
CAS-Nummer |
94135-84-9 |
|---|---|
Molekularformel |
C31H18Cl2N8Na4O12S4 |
Molekulargewicht |
985.7 g/mol |
IUPAC-Name |
tetrasodium;4-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2,5-dimethylphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C31H22Cl2N8O12S4.4Na/c1-14-10-25(15(2)9-24(14)34-31-36-29(32)35-30(33)37-31)40-38-23-8-7-22(18-5-3-16(11-20(18)23)54(42,43)44)39-41-28-21-12-17(55(45,46)47)4-6-19(21)26(56(48,49)50)13-27(28)57(51,52)53;;;;/h3-13H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,34,35,36,37);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
FAQHCOJNDSWFJR-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=C(C5=C4C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)NC6=NC(=NC(=N6)Cl)Cl.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















